molecular formula C14H9NS B1175864 4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole CAS No. 19540-59-1

4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole

Cat. No.: B1175864
CAS No.: 19540-59-1
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Description

4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole is a sophisticated polycyclic aromatic system that incorporates a thiazole ring fused with cyclopenta and naphtho groups. This unique structural motif is of significant interest in medicinal chemistry and materials science research. Thiazole derivatives are widely recognized for their diverse biological activities, serving as key scaffolds in compounds with demonstrated antimicrobial, antifungal, and antitumor properties . Related naphtho[2,1-d]thiazole derivatives have shown promising in vitro antiplasmodial activity against multiresistant Plasmodium falciparum strains, highlighting the potential of this chemical class in infectious disease research . The molecular structure of similar fused thiazoles has been characterized by single-crystal X-ray diffraction, confirming the planarity of the ring system which can influence intermolecular interactions and solid-state properties . Researchers value this compound for exploring structure-activity relationships in drug discovery, developing novel heterocyclic building blocks for organic electronics, and studying the photophysical properties of complex aromatic systems. The compound is provided for research purposes to investigate these and other potential applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19540-59-1

Molecular Formula

C14H9NS

Synonyms

4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole(8CI)

Origin of Product

United States

Synthetic Methodologies for 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole and Its Derivatives

Retrosynthetic Analysis of the 4H-Cyclopentamdpi.comrsc.orgnaphtho[2,1-d]thiazole Skeleton

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. airitilibrary.com For the complex 4H-Cyclopenta mdpi.comrsc.orgnaphtho[2,1-d]thiazole (B12128997) framework, several logical disconnections can be envisioned.

A primary retrosynthetic strategy involves the disconnection of the thiazole (B1198619) ring, a common approach for many thiazole-containing heterocycles. This leads back to a key intermediate: an α-aminonaphthocyclopentanone or a related derivative. This intermediate can be formed from a suitable aminonaphthalene precursor. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793), is a foundational reaction pathway suggested by this disconnection. nih.govderpharmachemica.com

Another key disconnection targets the cyclopentane (B165970) ring. This approach would involve cyclization of a suitable naphthalene (B1677914) precursor bearing an appropriate side chain. This strategy relies on well-established methods for forming five-membered rings, such as intramolecular Friedel-Crafts reactions or other cyclization protocols. rsc.orgorganic-chemistry.org These two main retrosynthetic pathways—building the thiazole onto a pre-formed naphthocyclopentene core or constructing the cyclopentane ring onto a naphthothiazole scaffold—define the major classical and modern synthetic approaches.

Classical Synthetic Approaches to 4H-Cyclopentamdpi.comrsc.orgnaphtho[2,1-d]thiazole

Classical syntheses are typically characterized by stepwise construction of the target molecule, often involving multiple steps with purification of intermediates.

Multi-Step Linear Syntheses

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the final product. scholarsresearchlibrary.com A common linear approach to the target scaffold starts with a substituted naphthalene derivative. For instance, a synthesis could begin with a 2-naphthol (B1666908) or 2-aminonaphthalene derivative, which is first elaborated to construct the fused cyclopentane ring. This is followed by functionalization of the naphthalene core to introduce the necessary components for the subsequent thiazole ring formation.

A representative linear sequence might involve:

Preparation of an epoxyketone derivative from a suitable steroidal analogue or naphthocyclopentene precursor. For example, bisnoralcohol, an inexpensive natural product, can be treated with reagents like hydrogen peroxide and sodium hydroxide (B78521) to form an epoxyketone. acs.orgnih.gov

Condensation with a thiourea derivative : The resulting epoxyketone undergoes a condensation reaction with a substituted or unsubstituted thiourea in a suitable solvent like acetic acid. acs.orgnih.gov This reaction proceeds via ring-opening of the epoxide followed by cyclization to form the fused 2-aminothiazole (B372263) ring system. acs.orgnih.gov

Convergent Synthetic Strategies

For the 4H-Cyclopenta mdpi.comrsc.orgnaphtho[2,1-d]thiazole system, a convergent strategy could involve:

Fragment 1 : Synthesis of a functionalized 2-aminonaphthalene or a derivative containing the pre-formed cyclopentane ring.

Fragment 2 : A small molecule that will form the C2-S-N portion of the thiazole ring.

An example is the coupling of a pre-formed naphthocyclopentene fragment containing an α-haloketone moiety with a thioamide. nih.gov This approach benefits from the modularity of synthesizing the two key pieces independently, allowing for variations in both the polycyclic core and the thiazole substituents. nih.gov The development of efficient cross-coupling reactions has further enhanced the utility of convergent strategies in synthesizing complex polycyclic aromatic systems. rsc.orgfao.org

Novel and Green Chemistry Approaches in 4H-Cyclopentamdpi.comrsc.orgnaphtho[2,1-d]thiazole Synthesis

Modern synthetic chemistry emphasizes the development of novel, more efficient, and environmentally benign methods. bohrium.combepls.comresearchgate.net These include the use of catalysis to reduce reaction times and improve yields, and the development of cyclization reactions that proceed under milder conditions.

Catalytic Methods for Thiazole Annulation

The formation of the thiazole ring (annulation) is a critical step in the synthesis. While classical methods like the Hantzsch synthesis are robust, they often require harsh conditions. derpharmachemica.com Modern catalytic methods offer milder and more efficient alternatives. Copper and palladium catalysts have been particularly effective in C-H bond arylations and the synthesis of thiazole derivatives. organic-chemistry.org

For instance, copper-catalyzed condensation reactions can provide thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Gold-catalyzed reactions have also emerged as powerful tools, with Au(III) catalysts enabling regioselective cyclization of o-alkynylaldehydes with cysteine esters to form fused thiazole systems. nih.gov These catalytic methods often lead to higher yields, shorter reaction times, and a reduction in waste products, aligning with the principles of green chemistry. mdpi.combohrium.combohrium.com

Catalyst/ReagentReaction TypeKey FeaturesReference
Copper (Cu) SaltsCondensation/ArylationMild conditions, good functional group tolerance. organic-chemistry.org
Palladium (Pd) AcetateDirect ArylationEfficient for coupling aryl halides with thiazole C-H bonds. organic-chemistry.org
Gold (Au)(III) ChlorideRegioselective CyclizationStereoselective synthesis of fused thiazoles from o-alkynylaldehydes. nih.gov
N-Bromosuccinimide (NBS)Oxidative CyclizationMetal-free synthesis of 2-aminobenzothiazoles from phenylthioureas. nih.gov
Acetic AcidSolvent/PromoterEnvironmentally benign synthesis of fused thiazoles from epoxyketones and thioureas. acs.orgnih.gov

Cyclization Reactions for Naphthocyclopentene Formation

The construction of the fused five-membered ring onto the naphthalene core is another critical aspect of the synthesis. Modern methods focus on catalytic and cascade reactions to build these frameworks efficiently. rsc.org Electrophilic cyclization of alkynes is a powerful method for forming fused aromatic systems. For example, treating arene-containing propargylic alcohols with electrophiles like iodine monochloride can lead to a 6-endo-dig cyclization to form substituted naphthalenes under mild conditions. nih.gov

Transition-metal catalysis offers numerous pathways for cyclopentane synthesis. organic-chemistry.orgbaranlab.org Nickel-catalyzed reductive cyclization of substrates containing an alkyl halide and an alkene can form cyclopentane rings. organic-chemistry.org Cascade cyclizations, where a series of bond-forming events occur in a single operation, provide rapid access to complex frameworks like cyclopenta[b]naphthalenes from simple starting materials, such as propargylic alcohols, without the need for transition metals. rsc.org

MethodPrecursor TypeKey Conditions/ReagentsReference
Electrophilic CyclizationArene-containing propargylic alcoholsICl, I2, Br2 nih.gov
Cascade CyclizationPropargylic alcohol tethered methylenecyclopropanesMesyl chloride, triethylamine (B128534) (metal-free) rsc.org
Ruthenium-Catalyzed Cycloisomerization1,6-DienesRu(II) complexes organic-chemistry.org
Nickel-Catalyzed Reductive CyclizationUnactivated alkyl halides with alkenesNi(II) catalyst organic-chemistry.org

Photochemical and Electrochemical Synthetic Routes

The synthesis of complex heterocyclic systems such as 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole can potentially leverage photochemical and electrochemical methods to access unique reaction pathways. While specific literature on the direct photochemical or electrochemical synthesis of the target molecule is nascent, principles from related structures offer significant insight.

Photochemical reactions, initiated by the absorption of light, can facilitate transformations that are often difficult to achieve under thermal conditions. For instance, the photochemical synthesis of s-triazolo[3,4-b]benzothiazoles has been described, proceeding through a proposed intramolecular electron transfer mechanism. researchgate.net Another relevant strategy involves photochemical-mediated ring contractions. In one study, 4H-1,2,6-thiadiazines were converted to 1,2,5-thiadiazol-3(2H)-one 1-oxides through a process involving photosensitized generation of singlet oxygen (¹O₂), followed by a [3+2] cycloaddition and ring contraction. nih.gov This reaction was optimized under both batch and continuous-flow conditions using a 420 nm light source. nih.gov

Furthermore, photoaddition reactions on naphthoquinones, a core component of the target structure, have been shown to be effective. The regioselective allylation of 1,2-naphthoquinones using allylsilanes under photochemical conditions yields [3+2] photocycloadducts, which can be subsequently converted to 3-allyl-1,2-naphthoquinones. thieme-connect.de These examples suggest that a potential photochemical route to the 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole core could involve the irradiation of a suitably substituted naphthoquinone precursor in the presence of a thiazole-forming reagent.

Electrochemical synthesis offers an alternative, often greener, approach by using electrical current to drive reactions, potentially avoiding harsh reagents. While direct electrochemical synthesis of the title compound is not widely reported, the principles are applicable for key bond-forming steps, such as C-S or C-N bond formation, which are crucial for constructing the thiazole ring.

Regioselectivity and Stereoselectivity in 4H-Cyclopentaresearchgate.netnih.govnaphtho[2,1-d]thiazole Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole to ensure the correct arrangement of atoms and spatial orientation.

Regioselectivity refers to the control of the position at which a reaction occurs. In the context of the target molecule, this is particularly important when functionalizing the polycyclic aromatic system. For example, the regioselective synthesis of a complex naphtho-fused thiadiazole was achieved through the condensation of 2-bromo-3-hydroxynaphthalene-1,4-dione (B1584124) with 4-amino-4H-1,2,4-triazole-3,5-dithiol. researchgate.net The inherent reactivity of the starting naphthoquinone derivative dictates the position of the annulation. Similarly, the photochemical allylation of 1,2-naphthoquinones demonstrates high regioselectivity, affording 3-allyl derivatives. thieme-connect.de Achieving regiocontrol in the synthesis of 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole would likely depend on the careful selection of precursors with appropriate directing groups or exploiting the intrinsic electronic properties of the cyclopentanaphthlene core.

Stereoselectivity is concerned with controlling the formation of stereoisomers. If the cyclopentane ring or its substituents contain chiral centers, their relative and absolute configurations must be controlled. Methodologies for stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or stereospecific reactions. For instance, the stereoselective synthesis of tetrahydropyran-4-ones was accomplished via the Michael addition of Gilman or Grignard reagents to a dihydropyranone ring, where the addition occurred with a high degree of axial attack. nih.gov The resulting relative configurations were confirmed by detailed NMR analysis. nih.gov For the synthesis of chiral derivatives of 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole, similar strategies, such as asymmetric cyclization or the use of enantiopure starting materials derived from natural sources, would be essential.

Optimization of Reaction Conditions and Yield Enhancement for 4H-Cyclopentaresearchgate.netnih.govnaphtho[2,1-d]thiazole

Optimizing reaction conditions is a critical step to maximize the yield and purity of the synthesized 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole, while also improving the economic and environmental viability of the process. Key parameters for optimization include the choice of solvent, catalyst, temperature, reaction time, and mode of heating.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. One study on the synthesis of thiazolo[5,4-d]thiazoles demonstrated a significant yield improvement by switching from conventional hazardous solvents like DMF or pyridine (B92270) to a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol. mdpi.com Further optimization showed that the addition of an oxidant, sodium metabisulfite (B1197395) (Na₂S₂O₅), was crucial for the dehydrogenation step, boosting the yield of one derivative from 8% to 75%. mdpi.com

The use of microwave irradiation as an alternative heating source can dramatically reduce reaction times and improve yields. A microwave-assisted, catalyst-free, one-pot three-component reaction for synthesizing thiazol-2-imines resulted in excellent yields (85-94%) in just 10-15 minutes, compared to conventional heating methods that might take hours. researchgate.net

The choice between batch and continuous-flow processing can also be critical. In a photochemical ring-contraction reaction, certain substrates that led to product degradation under batch conditions were successfully synthesized in high yield (97%) using a flow protocol, which allows for better control of irradiation time and temperature. nih.gov

The following table summarizes various optimization strategies applicable to the synthesis of thiazole-containing heterocycles.

ParameterConventional MethodOptimized MethodAdvantageYield EnhancementSource
Solvent DMF, Pyridine, NitrobenzeneL-proline:ethylene glycol (1:50)Greener, safer solvent systemN/A (Improved sustainability) mdpi.com
Additive NoneSodium metabisulfite (Na₂S₂O₅)Favors dehydrogenation stepFrom 8% to 75% mdpi.com
Heating Refluxing for 4 hoursMicrowave irradiation (10-15 min)Drastically reduced reaction timeFrom good to excellent yields researchgate.net
Catalyst Base catalyst (triethylamine)Catalyst-freeSimpler work-up, greener processHigh yields (85-94%) maintained researchgate.net
Setup Batch reactionContinuous-flow reactionBetter control, handles unstable productsAvoided product degradation, 97% yield nih.gov

Synthesis of Analogues and Functionalized Derivatives of 4H-Cyclopentaresearchgate.netnih.govnaphtho[2,1-d]thiazole

The synthesis of analogues and functionalized derivatives of the core 4H-Cyclopenta nih.govnih.govnaphtho[2,1-d]thiazole structure is crucial for exploring its potential applications, for example in materials science or medicinal chemistry. This can be achieved either by building the heterocyclic system from already functionalized precursors or by performing late-stage functionalization on the pre-formed core.

Synthesis from Functionalized Precursors: A common strategy involves the Hantzsch thiazole synthesis or related condensation reactions using functionalized building blocks. For example, a library of 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids was prepared by reacting various 1,4-naphthoquinone N-aroylthioureas with a range of 2-bromo-1-substituted ethanones. doi.org This approach allows for the introduction of diversity at multiple points of the final molecule. Similarly, various tetrahydrobenzo[d]thiazole derivatives have been prepared from 1,4-cyclohexane dione (B5365651), elemental sulfur, and substituted isothiocyanates, followed by further reactions to build fused pyran or pyrimidine (B1678525) rings. nih.gov

Late-Stage Functionalization: This approach is highly efficient as it allows for the rapid generation of a diverse set of derivatives from a common intermediate. A powerful technique involves installing a reactive group, such as a halogen or a triflate, which can then participate in various cross-coupling reactions. A study on the functionalization of naphtho[2,1-d]oxazoles, an oxygen analogue of the target system, demonstrated the conversion of a hydroxyl group into a triflate. nih.gov This triflate intermediate then successfully underwent subsequent cross-coupling reactions, enabling the introduction of new substituents. nih.gov

Another versatile method involves activating the ring for nucleophilic aromatic substitution (SNAr). The synthesis of a novel 2H-thiazolo[4,5-d] researchgate.netresearchgate.netnih.govtriazole system bearing a sulfone group on the thiazole ring was reported. rsc.org This electron-withdrawing sulfone group acted as a versatile handle, facilitating SNAr reactions, metal-catalyzed couplings (like Suzuki and Sonogashira), and radical-based alkylations to functionalize the thiazole ring. rsc.org

The following table outlines several strategies for generating analogues and derivatives of thiazole-based heterocyclic systems.

StrategyPrecursor/IntermediateReaction TypeIntroduced Functionality/AnalogueSource
Condensation 1,4-Naphthoquinone N-aroylthioureas + substituted α-bromoketonesHantzsch-type cyclizationSubstituted 2-iminothiazole hybrids doi.org
Condensation 1,4-Cyclohexane dione + Phenyl isothiocyanateMulti-step condensationTetrahydrobenzo[d]thiazole derivatives nih.gov
Late-Stage Functionalization 4-Hydroxynaphtho[2,1-d]oxazoleTriflation, then cross-couplingAryl or alkyl groups at the 4-position nih.gov
Late-Stage Functionalization Thiazole with a sulfone groupSNAr, Suzuki/Sonogashira coupling, Radical alkylationDiverse substituents on the thiazole ring rsc.org
Annulation 5-ene-4-thiazolidinonesTandem/Domino reactionsFused thiopyrano[2,3-d]thiazoles semanticscholar.org

Chemical Reactivity and Transformation Mechanisms of 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole

Electrophilic Aromatic Substitution Reactions on 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole (B12128997), the sites of electrophilic attack are influenced by the combined directing effects of the fused rings. The naphthalene (B1677914) core is generally more reactive than benzene (B151609) in EAS reactions. libretexts.orgucalgary.ca Specifically, the 1-position (α-position) of naphthalene is kinetically favored for substitution over the 2-position (β-position) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. libretexts.orgwordpress.com

The thiazole (B1198619) ring, being electron-deficient, is generally deactivated towards electrophilic attack. pharmaguideline.com However, the nitrogen atom directs electrophiles to the C5 position. numberanalytics.com The presence of electron-donating groups on the thiazole ring can enhance its reactivity towards electrophiles. pharmaguideline.com For the fused 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole system, electrophilic substitution is most likely to occur on the electron-rich naphthalene moiety rather than the thiazole or cyclopentane (B165970) rings. The cyclopentane ring is aliphatic and thus not prone to EAS.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

ReactionReagent/CatalystPredicted Major Product(s)Rationale
Nitration HNO₃/H₂SO₄Substitution on the naphthalene ringNaphthalene is more activated towards EAS than thiazole. libretexts.orgucalgary.ca
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃Substitution on the naphthalene ringThe naphthalene moiety is the most electron-rich part of the molecule. libretexts.org
Friedel-Crafts Acylation RCOCl/AlCl₃Substitution on the naphthalene ring, potentially at a less sterically hindered position.The choice of solvent can influence the regioselectivity in naphthalene systems. libretexts.org
Sulfonation H₂SO₄ (concentrated)Temperature-dependent substitution on the naphthalene ring.In naphthalene, sulfonation at lower temperatures favors the α-position, while higher temperatures favor the β-position. libretexts.org

Nucleophilic Attack and Addition Reactions on 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com This reactivity can be enhanced by quaternization of the nitrogen atom. pharmaguideline.com In the context of the fused system, the thiazole part of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole would be the primary site for nucleophilic reactions. If a good leaving group is present on the thiazole ring, nucleophilic aromatic substitution (SNAr) can occur. numberanalytics.com

The naphthalene and cyclopentane portions of the molecule are generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups, which are not inherent to the parent structure. Nucleophilic addition to the naphthalene ring would disrupt its aromaticity and is therefore energetically unfavorable.

Table 2: Potential Nucleophilic Reactions on 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole Derivatives

Reaction TypeSubstrate RequirementPotential NucleophilesExpected Reaction Site
Nucleophilic Aromatic Substitution (SNAr) A leaving group (e.g., halogen) at the C2 position of the thiazole ring.Amines, alkoxides, thiols.C2-position of the thiazole ring. numberanalytics.comresearchgate.net
Deprotonation Presence of a strong base.Organolithium reagents, Hauser bases.C2-proton of the thiazole ring. wikipedia.org

Oxidation and Reduction Chemistry of 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

The oxidation and reduction of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole would involve the different components of the molecule. The naphthalene moiety can undergo oxidation, for instance with acidic potassium permanganate, which can lead to cleavage of the aromatic rings to form phthalic acid derivatives. wordpress.com The thiazole ring is relatively stable to oxidation but can be degraded under harsh conditions. pharmaguideline.com The cyclopentane ring could potentially be oxidized at the benzylic-like positions adjacent to the naphthalene ring. The reaction of benzothiazole (B30560) with hydroxyl radicals, for example, leads to the formation of hydroxybenzothiazole products. nih.gov

Reduction of the naphthalene system typically requires strong reducing agents and can lead to the formation of tetralin-like structures. The thiazole ring can be reduced with reagents like Raney Nickel, which often results in desulfurization and ring opening. pharmaguideline.com

Table 3: Predicted Oxidation and Reduction Reactions

Reaction TypeReagent(s)Potential Product(s)Notes
Oxidation Acidic KMnO₄Cleavage of the naphthalene ring. wordpress.comThe specific products would depend on the reaction conditions.
Oxidation OH radicalsHydroxylation of the aromatic system. nih.govRelevant in atmospheric chemistry and biological systems.
Reduction Na/liquid NH₃ (Birch reduction)Partial reduction of the naphthalene ring.Selective reduction of one of the naphthalene rings.
Reduction Raney NiDesulfurization and cleavage of the thiazole ring. pharmaguideline.comThis is a destructive reduction of the thiazole moiety.
Catalytic Hydrogenation H₂/Pd, Pt, or NiReduction of the naphthalene and/or cyclopentane rings.The extent of reduction depends on the catalyst and conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. acs.orgmdpi.com For 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole to participate in these reactions, it would first need to be halogenated or converted to another suitable derivative (e.g., a boronic acid or stannane).

Halogenated derivatives of the molecule, likely at the naphthalene or thiazole ring, could serve as substrates for common cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.comresearchgate.net These reactions would allow for the introduction of aryl, alkyl, or other functional groups. Palladium and copper are common catalysts for such transformations involving thiazole-containing compounds. acs.orgnih.gov

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameSubstrateCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-Miyaura Coupling Halogenated 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazoleAryl/alkyl boronic acid or esterPd(PPh₃)₄, base. nih.govAryl/alkyl substituted derivative.
Stille Coupling Halogenated 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazoleOrganostannanePd catalyst. numberanalytics.comFunctionalized derivative.
Negishi Coupling Halogenated 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazoleOrganozinc reagentPd or Ni catalyst. numberanalytics.comFunctionalized derivative.
Direct C-H Arylation 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazoleAryl halidePd or Cu catalyst. nih.govArylated derivative, likely at the most nucleophilic or acidic C-H bond.

Rearrangement Reactions and Tautomerism in the 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole System

Rearrangement reactions in fused heterocyclic systems can be complex and are often driven by the formation of more stable products. While specific rearrangements for 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole are not documented, related systems undergo various transformations. For instance, some five-membered heterocycles can undergo molecular rearrangements, sometimes involving a heteroallyl fragment. clockss.org

Tautomerism is a key consideration for this molecule. The "4H" in the name indicates the presence of a saturated carbon in the cyclopentane ring, which is part of the π-system. This allows for the possibility of prototropic tautomerism, where the proton at the 4-position could potentially migrate to other positions in the molecule, such as the nitrogen atom of the thiazole ring, to form different tautomeric isomers. The relative stability of these tautomers would depend on factors like aromaticity and steric strain. The 4H-cyclopenta[c]furan-5(6H)-one system, for example, demonstrates the existence of such saturated centers within a fused ring structure. researchgate.net

Derivatization Strategies for Expanding the Chemical Space of 4H-Cyclopentapharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole

Expanding the chemical space of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole would involve leveraging the reactivity patterns discussed in the previous sections. A key strategy would be the selective functionalization of the different rings.

Functionalization of the Naphthalene Ring: Electrophilic aromatic substitution would be the primary method to introduce functional groups like nitro, halo, and acyl groups onto the naphthalene core. These groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then undergo diazotization and subsequent reactions.

Functionalization of the Thiazole Ring: For the thiazole moiety, metal-catalyzed cross-coupling reactions on a pre-halogenated substrate would be a versatile approach to introduce a wide range of substituents. nih.gov Direct C-H functionalization is also a possibility. mdpi.com

Functionalization of the Cyclopentane Ring: The methylene (B1212753) group at the 4-position is a potential site for functionalization through radical reactions or after deprotonation if a sufficiently strong base is used.

The synthesis of derivatives of related tetrahydrobenzo[d]thiazole systems often involves multi-step sequences, starting from simpler building blocks and constructing the fused ring system with the desired substituents in place. researchgate.net A similar approach could be envisioned for complex derivatives of 4H-Cyclopenta pharmaguideline.comnumberanalytics.comnaphtho[2,1-d]thiazole.

Advanced Spectroscopic and Structural Elucidation of 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole

High-Resolution Mass Spectrometry for Molecular Formula Determination of 4H-Cyclopentanih.govyoutube.comnaphtho[2,1-d]thiazole

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 4H-Cyclopenta researchgate.netprinceton.edunaphtho[2,1-d]thiazole (B12128997), HRMS would provide the exact mass, allowing for the confirmation of its elemental composition. The expected monoisotopic mass of this compound (C₁₆H₁₁NS) is 249.0612. HRMS analysis of related thiazole-naphthalene derivatives has been successfully used to confirm their structures. nih.gov In a hypothetical analysis, the experimentally determined mass would be compared to the calculated mass, with a minimal mass error (typically in the ppm range) confirming the molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₆H₁₁NS
Calculated Monoisotopic Mass (Da) 249.0612
Observed [M+H]⁺ (m/z) 250.0685

This level of precision is essential to differentiate the target compound from any potential isomers or byproducts that may have formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of 4H-Cyclopenta researchgate.netprinceton.edunaphtho[2,1-d]thiazole would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the cyclopentane (B165970) ring. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) providing information about their substitution pattern. nih.govsciencepub.net The protons of the methylene (B1212753) groups in the cyclopentane ring would resonate further upfield.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The aromatic carbons would appear in the δ 120-150 ppm range, while the aliphatic carbons of the cyclopentane ring would be found at higher field strengths. nih.govresearchgate.net The carbon of the C=N bond in the thiazole (B1198619) ring would have a characteristic chemical shift in the δ 150-170 ppm region.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide valuable information about the electronic environment of the nitrogen atom within the thiazole ring. The chemical shift of the nitrogen would be indicative of the hybridization and bonding within the heterocyclic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 9.0 120 - 150
Aliphatic Protons (CH₂) 2.0 - 3.5 25 - 40

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system, such as the protons on the cyclopentane ring and the coupled protons on the naphthalene rings. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is instrumental in assigning the chemical shifts of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the different fragments of the molecule, for instance, by showing correlations between the protons of the cyclopentane ring and the carbons of the naphthalene system, and between the aromatic protons and the carbons of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, even if they are not directly bonded. princeton.edu This can provide insights into the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 4H-Cyclopentanih.govyoutube.comnaphtho[2,1-d]thiazole

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For 4H-Cyclopenta researchgate.netprinceton.edunaphtho[2,1-d]thiazole, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

C=N stretching of the thiazole ring around 1600-1650 cm⁻¹. researchgate.net

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar, symmetric vibrations of the fused aromatic system. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational modes. tezu.ernet.inresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=N Stretch (Thiazole) 1600 - 1650

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The extended π-conjugated system of 4H-Cyclopenta researchgate.netprinceton.edunaphtho[2,1-d]thiazole, formed by the fused naphthalene and thiazole rings, is expected to result in absorption of ultraviolet and possibly visible light. nih.gov

The UV-Vis absorption spectrum would likely exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. nih.govresearchgate.net The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions, such as the presence of intramolecular charge transfer (ICT). nih.gov

If the molecule is fluorescent, its emission spectrum would be a mirror image of the absorption spectrum (at lower energy). The fluorescence quantum yield would quantify the efficiency of the emission process.

Table 4: Predicted UV-Vis Absorption Data in a Non-Polar Solvent

Parameter Predicted Value
λmax (nm) 300 - 400
Molar Absorptivity (ε, M⁻¹cm⁻¹) 10,000 - 50,000

X-ray Crystallography for Solid-State Molecular Architecture and Conformation of 4H-Cyclopentanih.govyoutube.comnaphtho[2,1-d]thiazole

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of 4H-Cyclopenta researchgate.netprinceton.edunaphtho[2,1-d]thiazole can be grown, this technique would yield accurate bond lengths, bond angles, and torsional angles. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules. wikipedia.orgslideshare.net These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing critical information on its absolute configuration and conformation. mgcub.ac.inlibretexts.org

The applicability of these methods to the 4H-Cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole core structure is contingent on the presence of chirality. The parent, unsubstituted molecule is achiral due to its plane of symmetry. Chirality can be introduced into this system through several mechanisms:

Substitution: Introducing a substituent at the C4 position of the cyclopenta ring would create a stereocenter, leading to (R) and (S) enantiomers.

Atropisomerism: Sufficiently bulky substituents at strategic positions on the naphthothiazole framework could hinder free rotation around a single bond, potentially creating stable, non-superimposable atropisomers.

Fused Ring Junctions: Stereocenters could arise from the stereochemistry of any additional fused rings.

A comprehensive review of current scientific literature reveals no specific published studies detailing the synthesis of chiral derivatives of 4H-Cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole or their subsequent analysis by CD or ORD spectroscopy. However, the principles of the techniques can be discussed in the context of how they would be applied to such compounds if they were synthesized.

The extensive, fused aromatic system of the naphtho[2,1-d]thiazole moiety constitutes a strong chromophore. nih.govwikipedia.org Any chiral center, even one remote from this π-system, would induce a chiral perturbation, resulting in a characteristic CD spectrum. The resulting peaks, known as Cotton effects, would be observed at the absorption wavelengths of the chromophore. libretexts.org For a pair of enantiomers, the CD spectra would be mirror images. By analyzing the sign (positive or negative) of the Cotton effects, and often with the aid of computational methods like DFT, the absolute configuration of the stereocenter could be determined. mdpi.comnih.gov

ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information. wikipedia.orgslideshare.net The shape and sign of an ORD curve, particularly in the region of a Cotton effect, are also directly related to the molecule's stereochemistry. libretexts.org

To illustrate the potential data obtained from such an analysis, the following table presents hypothetical CD spectroscopic data for a theoretical chiral derivative, (4R)-4-methyl-4H-cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole, and its corresponding (4S)-enantiomer.

Illustrative CD Data for Hypothetical Chiral Derivatives

Wavelength (nm) (4R)-4-methyl-4H-cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (4S)-4-methyl-4H-cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
350 +15,000 -15,000
310 -22,000 +22,000
280 +8,000 -8,000
250 +30,000 -30,000

Note: This data is purely illustrative to demonstrate the principle of mirror-image spectra for enantiomers and does not represent experimentally measured values.

Should chiral derivatives of 4H-Cyclopenta wikipedia.orgnih.govnaphtho[2,1-d]thiazole be synthesized in the future, CD and ORD spectroscopy would be primary and powerful methods for their essential stereochemical characterization.

Computational and Theoretical Investigations of 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic characteristics of molecules. nih.gov These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within a molecule. For derivatives of thiazole (B1198619) and benzothiazole (B30560), methods like B3LYP in conjunction with basis sets such as 6-311G(d,p) have been shown to provide reliable results that correlate well with experimental data. mdpi.comresearchgate.net Such calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic transitions. mdpi.com

DFT has become a popular approach due to its balance of accuracy and computational cost, making it suitable for relatively large molecules. nih.gov It is used to investigate the relationship between a molecule's structure and its properties. mdpi.com Ab initio methods, while often more computationally intensive, can offer higher accuracy for specific properties. The choice of method and basis set is crucial and is typically validated against known experimental data for similar compounds to ensure the reliability of the predictions. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis of 4H-Cyclopentaresearchgate.netyoutube.comnaphtho[2,1-d]thiazole

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In conjugated systems like 4H-Cyclopenta researchgate.netyoutube.comnaphtho[2,1-d]thiazole (B12128997), the π-electrons of the aromatic rings and the thiazole moiety would be expected to contribute significantly to the FMOs. The HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is typically located on the electron-deficient parts. For thiazole derivatives, the HOMO and LUMO can be delocalized over the benzene (B151609) and thiazole rings. researchgate.net The specific distribution of these orbitals in 4H-Cyclopenta researchgate.netyoutube.comnaphtho[2,1-d]thiazole would determine its behavior in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Amino-4-(p-tolyl)thiazole-5.54-0.874.67
2-Methoxy-1,3-thiazole-6.27-0.655.62
Thiazole-4-carboxaldehyde-7.44-2.315.13

This table presents data for representative thiazole derivatives to illustrate the typical range of FMO energies. The values were calculated using the B3LYP/6-311G(d,p) method. researchgate.net

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

Aromaticity Indices and Delocalization Patterns

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. While traditionally associated with benzene, the concept can be extended to polycyclic and heterocyclic systems. Various computational indices are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Conformational Analysis and Energy Landscapes of 4H-Cyclopentaresearchgate.netyoutube.comnaphtho[2,1-d]thiazole

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule with some degree of flexibility, it is important to identify the most stable conformation(s) as these will be the most populated at a given temperature and will largely determine the molecule's observed properties.

The 4H-Cyclopenta researchgate.netyoutube.comnaphtho[2,1-d]thiazole molecule has a largely rigid, fused ring system. However, the cyclopentane (B165970) ring can adopt different puckered conformations, such as the envelope or twist forms. Computational methods can be used to map the potential energy surface of the molecule as a function of the key dihedral angles in the cyclopentane ring. This allows for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. For similar bridged dithiophene compounds, DFT studies have been used to determine the planarity and equilibrium geometries. researchgate.net

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. mdpi.com These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a newly synthesized compound. The accuracy of these predictions is highly dependent on the chosen computational method and basis set.

For complex heterocyclic systems, DFT methods have been shown to provide good agreement with experimental spectroscopic data. mdpi.comresearchgate.net By calculating the relevant spectroscopic parameters for a proposed structure and comparing them to the experimental data, one can gain confidence in the structural assignment.

NMR Chemical Shift Prediction

NMR spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The predicted chemical shifts for 4H-Cyclopenta researchgate.netyoutube.comnaphtho[2,1-d]thiazole would be expected to reflect the electronic environment of each nucleus. For example, the protons and carbons in the aromatic naphthalene (B1677914) part of the molecule would have chemical shifts in the aromatic region. The protons on the cyclopentane ring would have shifts that are characteristic of aliphatic systems, but influenced by the adjacent aromatic and heterocyclic rings. The chemical shifts of the carbons in the thiazole ring would be particularly sensitive to the electronic effects of the nitrogen and sulfur atoms. Comparing the predicted NMR spectrum with an experimental spectrum would be a crucial step in the structural verification of this compound.

UV-Vis Absorption Maxima and Emission Prediction

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of complex organic molecules like 4H-Cyclopenta researchgate.netlaccei.orgnaphtho[2,1-d]thiazole. mdpi.com These theoretical calculations provide valuable insights into the electronic transitions within the molecule, helping to understand its photophysical properties.

The prediction of UV-Vis spectra through TD-DFT methods has been shown to correspond well with experimental data for various natural and synthetic compounds. mdpi.com For molecules with extensive chromophores, such as the naphthyl group present in this compound, computational studies can elucidate the nature of electronic transitions, which are often π–π* transitions within the aromatic system. researchgate.net The choice of functional and basis set, along with the consideration of solvent effects using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), is crucial for achieving accurate predictions. mdpi.comresearchgate.net

In studies of similar heterocyclic systems, TD-DFT calculations have been successfully used to predict absorption maxima. For instance, in an analysis of α,α-ditert-butyl-4H-cyclopenta[2,1-b,3;4-b']dithiophene derivatives, TD-DFT/6-311G* calculations revealed multiple absorption peaks. researchgate.net Similarly, for naphtho-oxazoles and thienobenzo-thiazoles, DFT was used to characterize the geometry and electronic structure, which are then used to calculate the UV-Vis spectra. nih.gov These studies often analyze the frontier molecular orbitals (HOMO and LUMO) to understand the primary electronic transitions responsible for the absorption bands. For example, in some thienobenzo-thiazoles, the dominant transition for the absorption maximum involves higher virtual orbitals like LUMO+3 and LUMO+4. nih.gov

The following table illustrates a hypothetical representation of TD-DFT predicted UV-Vis absorption data for 4H-Cyclopenta researchgate.netlaccei.orgnaphtho[2,1-d]thiazole in a given solvent, based on typical findings for related compounds.

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13500.25HOMO → LUMO (95%)
S0 → S23100.15HOMO-1 → LUMO (80%)
S0 → S32800.40HOMO → LUMO+1 (90%)

This table is a representative example and not based on experimentally verified data for this specific compound.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers a powerful lens to investigate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 4H-Cyclopenta researchgate.netlaccei.orgnaphtho[2,1-d]thiazole, computational studies can elucidate the pathways of its synthesis, identify key intermediates, and characterize the energetic barriers of the reaction.

Transition State Characterization

A critical aspect of understanding a reaction mechanism is the characterization of its transition states. These are high-energy structures along the reaction coordinate that connect reactants to products. Computational methods, such as DFT, are employed to locate and characterize these transition states. For the synthesis of related heterocyclic compounds, computational studies have been instrumental. For example, in the synthesis of 9,10-dihydro-4H-benzo researchgate.netnih.govcyclohepta[1,2-b]thiophene-4-one, a crucial intermediate for pharmaceutical compounds, various synthetic routes were explored, with computational analysis helping to understand the favorability of certain pathways, such as those utilizing a Wittig-Horner reaction. researchgate.net

The characterization of a transition state involves not only determining its geometry but also confirming it is a first-order saddle point on the potential energy surface, which is typically done by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

Following the identification of reactants, products, and transition states, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This analysis maps out the minimum energy path connecting these points, providing a detailed picture of the structural changes that occur throughout the reaction.

For the synthesis of thiazole derivatives, which can involve reactions like the substitution on a thiadiazine ring, computational analysis can help rationalize why certain reactions proceed while others lead to degradation products. For instance, the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with benzo[d]thiazole-2-thiol was studied to understand the subsequent reactivity of the product. mdpi.com Computational modeling in such cases can help to compare the energetics of different potential pathways, such as nucleophilic substitution versus ring degradation. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior of 4H-Cyclopentanih.govmdpi.comnaphtho[2,1-d]thiazole in Solution

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in solution over time. mdpi.com For a molecule like 4H-Cyclopenta mdpi.comnih.govnaphtho[2,1-d]thiazole, MD simulations can reveal crucial information about its conformational flexibility, solvation, and interactions with its environment. nih.govmdpi.com

These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked. mdpi.com This provides a detailed view of how the molecule moves, rotates, and how its internal geometry fluctuates in a solvent. Such studies are valuable for understanding how the solvent influences the molecule's properties and behavior. mdpi.com

In studies of related thiazole and benzothiazole derivatives, MD simulations have been used to assess the stability of these molecules when interacting with biological targets like proteins or DNA. nih.govnih.gov For example, simulations can confirm the stable binding of a ligand in a biological environment. nih.gov While not focused on clinical outcomes, these simulations provide fundamental insights into the intermolecular forces at play.

A typical MD simulation of 4H-Cyclopenta mdpi.comnih.govnaphtho[2,1-d]thiazole in a solvent like water or an organic solvent would involve placing the molecule in a box of solvent molecules and simulating the system for nanoseconds or even microseconds. mdpi.com Analysis of the resulting trajectories can provide data on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. nih.gov

Radial Distribution Functions: To understand the solvation shell structure around different parts of the molecule.

Hydrogen Bonding Dynamics: To quantify the formation and lifetime of hydrogen bonds with protic solvents.

Chemoinformatic and QSAR Modeling of 4H-Cyclopentanih.govmdpi.comnaphtho[2,1-d]thiazole Derivatives (excluding clinical/safety)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.gov These methods are widely applied in the design and optimization of molecules with desired characteristics.

For derivatives of 4H-Cyclopenta mdpi.comnih.govnaphtho[2,1-d]thiazole, QSAR models could be developed to predict various non-clinical properties, such as inhibitory activity against a particular enzyme or receptor. nih.gov The process involves generating a set of molecular descriptors for a series of related compounds and then using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) to build a predictive model. nih.govnih.govimist.ma

Numerous QSAR studies have been conducted on thiazole and benzothiazole derivatives for various applications. laccei.orgnih.govresearchgate.net For instance, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives identified key structural features influencing their activity as c-Met receptor tyrosine kinase inhibitors. nih.gov Similarly, 2D-QSAR models have been developed for thiazole derivatives as 5-lipoxygenase inhibitors. laccei.org

The development of a QSAR model for 4H-Cyclopenta mdpi.comnih.govnaphtho[2,1-d]thiazole derivatives would typically involve the following steps:

Data Set Collection: Gathering a set of derivatives with measured activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Building: Using statistical methods to create a model that correlates the descriptors with the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of 4H-Cyclopenta researchgate.netlaccei.orgnaphtho[2,1-d]thiazole derivatives.

DescriptorDescriptionTypical Value Range
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.250 - 450 g/mol
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.3.0 - 6.0
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, an indicator of membrane permeability.40 - 80 Ų
Number of Rotatable BondsThe count of bonds that allow free rotation, indicating molecular flexibility.2 - 8
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.-6.0 to -5.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.-2.0 to -1.0 eV

This table is a representative example of descriptors used in QSAR studies.

These computational approaches provide a robust framework for understanding and predicting the properties of 4H-Cyclopenta researchgate.netlaccei.orgnaphtho[2,1-d]thiazole and its derivatives, guiding further experimental research and molecular design.

Information regarding "4H-Cyclopenta mdpi.comnaphtho[2,1-d]thiazole" is currently unavailable in the public domain.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "4H-Cyclopenta mdpi.comnaphtho[2,1-d]thiazole" or its potential isomer "4H-Cyclopenta uni.lubiosynth.comnaphtho[2,1-d]thiazole." The search included scholarly articles, chemical databases, and research publications for synthesis, properties, and applications as outlined in the request.

The search queries yielded results for structurally related, but distinct, compounds. These include:

Cyclopentathiazole derivatives , such as 5,6-Dihydro-4H-cyclopenta[d] uni.lunih.govthiazole-2-thiol and 2-(4-Fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid. biosynth.com These molecules contain a fused cyclopentane and thiazole ring system but lack the specified naphtho group.

Thiazole-containing systems , which are noted for a wide range of biological activities and are components in various approved drugs. nih.gov

Fused-ring systems used in organic electronics , such as 4H-Cyclopenta[1,2-b:5,4-b']dithiophene (CPDT), which is a building block for polymers in organic solar cells and field-effect transistors. ossila.com

However, none of the retrieved documents provide data specifically for the fused three-part system of cyclopenta-naphtho-thiazole as named in the subject.

Due to the strict instruction to focus solely on "4H-Cyclopenta mdpi.comnaphtho[2,1-d]thiazole" and the absence of specific research on this compound, it is not possible to generate the requested scientifically accurate article. Proceeding with an article based on related compounds would be speculative and would violate the core requirements of the prompt.

Exploration of Advanced Chemical and Material Applications of 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole

Analytical Chemistry Applications as Probes and Sensors

The extended π-conjugated system of the naphthothiazole core, combined with the cyclopentane (B165970) ring, provides a robust scaffold for the development of fluorescent and colorimetric sensors. The thiazole (B1198619) unit, with its nitrogen and sulfur atoms, can act as a binding site for various analytes.

Derivatives of 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole (B12128997) are promising candidates for the selective detection of metal ions. The nitrogen and sulfur atoms of the thiazole ring can act as a chelation site for metal ions. Upon coordination, the electronic properties of the molecule can be perturbed, leading to a detectable change in its absorption or fluorescence spectrum. For instance, benzothiazole-based chemosensors have been successfully developed for the ratiometric and fluorescent turn-on detection of biologically significant metal ions like Zn²⁺, as well as for the colorimetric sensing of Cu²⁺ and Ni²⁺. The binding of these ions to the sensor molecule can either enhance fluorescence or lead to quenching, depending on the nature of the metal and the sensor design.

Similarly, conjugated polymers incorporating naphthyl groups have been shown to be effective fluorescent chemosensors for heavy metal ions such as Hg²⁺. The fusion of the cyclopenta-naphtho-thiazole system could offer a rigid and pre-organized binding pocket, potentially enhancing selectivity for specific metal ions. The photophysical response would likely be influenced by the type of metal ion, its concentration, and the solvent system.

Table 1: Examples of Metal Ion Sensing by Related Thiazole Derivatives

Sensor TypeTarget Ion(s)Detection MethodObserved ChangeReference
Benzothiazole (B30560) DerivativeZn²⁺Ratiometric FluorescenceFluorescence Turn-On
Benzothiazole DerivativeCu²⁺, Ni²⁺ColorimetricVisual Color Change
Naphtho-Crown-Ether PolymerHg²⁺FluorescenceQuenching
Thiazolo[5,4-d]thiazole MOFHeavy Metal IonsFluorescenceQuenching

This table presents data for structurally related compounds to illustrate the potential of thiazole-based systems in metal ion sensing.

The development of synthetic receptors for anion recognition is a significant area of supramolecular chemistry. While direct studies on 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole for anion sensing are unavailable, its structural features suggest potential in this application. The introduction of hydrogen bond donor groups, such as amides or ureas, onto the core structure could create effective anion binding sites. The fused aromatic system would provide a rigid platform to hold these binding groups in a specific orientation, enhancing selectivity for anions of a particular size and geometry. The binding event could be signaled by a change in fluorescence or color. For example, cyclic peptides containing aromatic amino acids have demonstrated the ability to act as fluorescent anion sensors.

The nitrogen atom in the thiazole ring of 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a pH-dependent shift in its fluorescence emission. This property is the basis for the design of pH-responsive fluorescent probes.

Research on other heterocyclic systems, such as bis[2-(2'-hydroxyphenyl)benzazole] derivatives, has shown that it is possible to create turn-on fluorescent probes for monitoring alkaline pH ranges. evitachem.com These probes exhibit changes in both color and fluorescence intensity at specific pH values. evitachem.com By modifying the substituents on the 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole scaffold, it may be possible to tune the pKa of the molecule and develop probes for specific pH ranges, including acidic, neutral, or alkaline conditions. The large Stokes shift often observed in such conjugated systems is an additional advantage, as it minimizes self-quenching and improves signal-to-noise ratio. evitachem.com

Catalytic Roles of 4H-Cyclopentanih.govevitachem.comnaphtho[2,1-d]thiazole and Its Complexes

The thiazole moiety within the 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole structure can act as a ligand for transition metals, forming organometallic complexes with potential catalytic activity. The nitrogen and sulfur atoms can coordinate with metal centers, and the extended aromatic system can influence the electronic properties of the metal, thereby modulating its catalytic performance.

For example, copper(II) complexes with pyridine-functionalized thiazole ligands have been shown to catalyze the aerobic oxidation of aminophenols, mimicking the activity of phenoxazinone synthase. It is conceivable that complexes of 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole with metals like copper, palladium, or iridium could exhibit catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The rigid, fused-ring structure could enhance the stability of the catalytic complex.

Applications in Advanced Chemical Synthesis Methodologies

The 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole core can be considered a valuable building block in organic synthesis. Its fused, polycyclic aromatic structure makes it an interesting scaffold for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

The reactivity of the core at various positions could be exploited to introduce a range of functional groups. For instance, palladium-catalyzed cross-coupling reactions could be used to attach aryl or vinyl groups to the naphthalene (B1677914) or thiazole rings, further extending the π-conjugation and tuning the photophysical properties. The cyclopentane portion of the molecule offers a non-aromatic site that could be functionalized without significantly disrupting the electronic properties of the naphthothiazole fluorophore, providing an attachment point for biomolecules or other functional units. Furthermore, the synthesis of thiazole-containing systems can be achieved through various established methods, such as the Hantzsch thiazole synthesis, which could potentially be adapted for the construction of derivatives of 4H-Cyclopenta nih.govevitachem.comnaphtho[2,1-d]thiazole.

Investigation of in Vitro Biological Activity and Mechanistic Insights of 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole Strictly Non Clinical

Molecular Target Identification and Binding Studies of 4H-Cyclopentacytoskeleton.comnih.govnaphtho[2,1-d]thiazole

Based on studies of analogous thiazole-naphthalene structures, the primary molecular targets for compounds like 4H-Cyclopenta cytoskeleton.comnih.govnaphtho[2,1-d]thiazole (B12128997) are likely to be tubulin and nucleic acids. nih.govresearchgate.net

A significant body of research points towards tubulin as a key protein target for thiazole-naphthalene derivatives. nih.govnih.gov These compounds are investigated as tubulin polymerization inhibitors, a mechanism central to their observed antiproliferative effects in vitro. nih.gov

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division. nih.gov The inhibition of tubulin polymerization disrupts the dynamic equilibrium of microtubule formation, leading to a blockage of cell division at mitosis and subsequent cell death. nih.govnih.gov

Studies on novel thiazole-naphthalene derivatives have demonstrated significant inhibition of tubulin polymerization. For instance, a particularly active derivative, compound 5b from one study, exhibited an IC₅₀ value of 3.3 µM for tubulin polymerization inhibition, which was more potent than the standard drug colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.govnih.gov Molecular modeling studies suggest that these compounds bind to the colchicine binding site on β-tubulin. nih.govnih.gov This binding is stabilized by interactions such as hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov

The polycyclic and aromatic nature of the naphtho-thiazole core suggests a potential for interaction with nucleic acids. researchgate.netnih.govnih.gov Polycyclic aromatic compounds can interact with DNA, most commonly through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.govnih.gov This interaction can be stabilized by hydrophobic and hydrogen bond interactions. researchgate.net

Studies on various thiazole (B1198619) derivatives have confirmed their ability to bind to calf thymus DNA (ct-DNA). researchgate.net Spectroscopic techniques and viscosity measurements are often employed to study these interactions. nih.gov For example, fluorescence displacement methods using probes like thiazole orange have been used to investigate the binding of polycyclic aromatic compounds to DNA, revealing an intercalative binding mode. nih.gov It has been noted that polar groups on the periphery of the aromatic ring can play a more significant role in binding affinity than the number of aromatic rings itself. nih.gov Some thiazole-quinoline hybrids have been shown to act as groove binders, interacting with the minor groove of DNA. rsc.org

Cellular Pathway Modulation Studies in vitro (e.g., signaling pathways, enzymatic cascades)

The inhibition of tubulin polymerization by thiazole-naphthalene derivatives directly impacts cellular pathways related to cell cycle progression. nih.govnih.gov By disrupting microtubule dynamics, these compounds cause an arrest of the cell cycle in the G2/M phase. nih.govnih.gov

In vitro studies on human cancer cell lines, such as the breast cancer cell line MCF-7, have shown that treatment with active thiazole-naphthalene analogues leads to a significant increase in the population of cells in the G2/M phase. nih.gov For one potent compound, the G2/M population increased from 26.66% in control cells to 72.49% after treatment. nih.gov This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. The inability to form a functional mitotic spindle prevents cells from proceeding through mitosis, ultimately triggering apoptotic pathways. nih.govnih.gov

Furthermore, some thiazole derivatives have been investigated as inhibitors of other enzymatic pathways, such as those involving tyrosine kinases like c-Met and Pim-1, which are crucial in cancer cell signaling. researchgate.net Dual-targeting agents that inhibit both tubulin and other proteins like cell division cycle 5-like (CDC5L) protein have also been developed, impacting multiple processes in mitosis. acs.org

Biochemical Assay Development for 4H-Cyclopentanih.govnih.govnaphtho[2,1-d]thiazole Activity Assessment

Assessing the in vitro activity of compounds like 4H-Cyclopenta cytoskeleton.comnih.govnaphtho[2,1-d]thiazole requires specific biochemical assays. Given its likely mechanism as a tubulin inhibitor, the primary assay is the in vitro tubulin polymerization assay. cytoskeleton.comcytoskeleton.com

This cell-free assay measures the light scattered by microtubules as they polymerize from purified tubulin protein. cytoskeleton.com The increase in light absorbance or fluorescence over time corresponds to the rate and extent of polymerization. cytoskeleton.comacs.org The assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound by comparing the polymerization in its presence to that of a control. cytoskeleton.com Both absorbance-based and fluorescence-based kits are commercially available for this purpose. cytoskeleton.comacs.org

For studying nucleic acid interactions, several biophysical techniques are employed. UV-Vis absorption titration and viscosity measurements are classic methods to study DNA binding. researchgate.net A change in the absorption spectrum of the compound upon addition of DNA can indicate an interaction, and an increase in the viscosity of a DNA solution suggests an intercalative binding mode. researchgate.net Fluorescence displacement assays provide a convenient tool for rapidly screening and quantifying the DNA-binding properties of compounds. nih.gov

Mechanistic Elucidation of Observed Biological Effects in vitro (e.g., mode of action at the molecular level)

The primary mode of action for biologically active thiazole-naphthalene analogues at the molecular level is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. nih.govnih.gov This binding prevents the α,β-tubulin heterodimers from adding to the growing microtubule, thus shifting the dynamic equilibrium towards depolymerization. nih.gov This leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. nih.gov

The consequence of this molecular action is the activation of the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase to prevent improper chromosome distribution. nih.gov Prolonged arrest at this checkpoint typically leads to the induction of apoptosis, or programmed cell death. nih.govnih.gov

In the context of DNA interaction, the intercalation of the planar polycyclic aromatic structure of 4H-Cyclopenta cytoskeleton.comnih.govnaphtho[2,1-d]thiazole between DNA base pairs can interfere with DNA replication and transcription. nih.gov This can lead to DNA damage and arrest of the cell cycle in the S phase. nih.gov Some related compounds have also been identified as inhibitors of DNA topoisomerase II, an enzyme that manages DNA topology and is essential for DNA replication. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity of 4H-Cyclopentanih.govnih.govnaphtho[2,1-d]thiazole Analogues (excluding clinical/safety)

Structure-activity relationship (SAR) studies on thiazole-naphthalene derivatives have provided insights into the chemical features that govern their in vitro biological activity. These studies are crucial for optimizing the potency of these compounds as tubulin polymerization inhibitors. nih.govnih.gov

For a series of thiazole-naphthalene derivatives, the nature and position of substituents on an associated phenyl ring were found to significantly affect antiproliferative activity. nih.gov

Substitution on the Phenyl Ring: An ethoxy group at the para-position of the phenyl ring conferred the strongest activity. nih.gov Replacing the ethoxy group with a methoxy (B1213986) group resulted in a slight decrease in activity. nih.gov However, introducing a bulky and electron-donating 2-bromo-3,4,5-trimethoxyphenyl group led to a significant loss of antiproliferative activity. nih.gov

Amine Group on the Thiazole Ring: A free amine group on the thiazole ring was found to be important for high potency. nih.gov

These findings suggest that the electronic and steric properties of the substituents play a critical role in the interaction with the colchicine binding site of tubulin. The general structure of potent analogues often consists of a trimethoxyphenyl ring (Ring A) and a second aromatic ring (Ring B), connected by a linker that maintains a specific spatial orientation, similar to the natural product combretastatin (B1194345) A-4. nih.gov The thiazole ring itself can act as a bioisosteric replacement for the cis-double bond found in combretastatin A-4, helping to lock the molecule in a bioactive conformation. nih.gov

Data Tables

Table 1: In Vitro Antiproliferative Activity of Thiazole-Naphthalene Analogues

Compound Substituent on Phenyl Ring IC₅₀ (µM) on MCF-7 Cells IC₅₀ (µM) on A549 Cells Reference
5a 4-methoxy >1 >1 nih.gov
5b 4-ethoxy 0.48 ± 0.03 0.97 ± 0.13 nih.govnih.gov
5c 2-bromo-3,4,5-trimethoxy >50 >50 nih.gov

Data represents the mean ± standard deviation of three experiments.

Table 2: Tubulin Polymerization Inhibition by Thiazole-Naphthalene Analogues

Compound IC₅₀ (µM) Reference
5b 3.3 nih.govnih.gov

An extensive review of scientific literature and research databases reveals a significant gap in the available information regarding the specific compound 4H-Cyclopentanaphtho[2,1-d]thiazole. As of the current date, there are no published studies detailing its in vitro biological activity or mechanistic insights, particularly concerning its interaction with model biological systems.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or content for the specified section: "7.6. Interaction with Model Biological Systems (e.g., liposomes, synthetic membranes, in vitro cell models for fundamental mechanism)."

This absence of data suggests that 4H-Cyclopentanaphtho[2,1-d]thiazole may be a novel compound that has not yet been synthesized or subjected to biological evaluation. Alternatively, any research conducted on this molecule may be proprietary and not publicly disclosed.

Consequently, the generation of a scientifically accurate article adhering to the strict outline and content requirements is not feasible due to the lack of foundational research on this specific chemical entity.

Future Perspectives and Emerging Research Directions for 4h Cyclopenta 1 2 Naphtho 2,1 D Thiazole

Challenges and Opportunities in 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole Synthesis

The synthesis of complex heterocyclic systems like 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole (B12128997) presents both significant hurdles and exciting opportunities for innovation in organic synthesis. A primary challenge lies in the construction of the fused ring system with high regioselectivity and stereocontrol. The development of novel synthetic methodologies will be crucial to overcoming these obstacles.

Opportunities for advancement include:

Tandem Reactions: The development of one-pot or tandem reactions that combine multiple synthetic steps could significantly improve efficiency and reduce waste. For instance, a protocol combining direct arylation and an intramolecular Knoevenagel reaction has been successfully employed for related naphtho[2,1-d]thiazoles, suggesting a viable strategy. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields, offering a more efficient route to these complex molecules. nih.gov

Green Chemistry Approaches: Exploring more environmentally benign reaction conditions, such as the use of deep eutectic solvents, could lead to more sustainable synthetic pathways. mdpi.com

Expanding the Scope of Material Applications for 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole

The unique electronic and photophysical properties inherent to fused aromatic systems suggest that 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole could be a promising candidate for a variety of material applications. The extended π-conjugation in this molecule is expected to result in interesting optical and electronic characteristics.

Potential areas of application include:

Organic Electronics: Thiazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The rigid, planar structure of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole could facilitate efficient charge transport and favorable packing in the solid state.

Sensors: The thiazole (B1198619) nucleus is known to interact with various analytes, making it a useful component in chemical sensors. Derivatives of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole could be designed to exhibit high sensitivity and selectivity for specific ions or molecules.

Integration of 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole into Hybrid Systems and Nanomaterials

The incorporation of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole into larger, more complex systems represents a promising avenue for creating materials with novel functionalities.

Emerging research directions in this area include:

Polymer-Based Materials: Functionalized derivatives of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole could be polymerized or blended with other polymers to create materials with tailored optical, electronic, or mechanical properties.

Nanoparticle Functionalization: The attachment of this molecule to the surface of nanoparticles (e.g., gold, quantum dots) could lead to hybrid materials with unique photophysical properties, with potential applications in bioimaging and sensing.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring could serve as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Advanced Computational Design of 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole Derivatives with Tuned Properties

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and photophysical properties of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole and its derivatives.

Key areas for computational investigation include:

Structure-Property Relationships: Computational studies can elucidate how modifications to the molecular structure (e.g., the addition of electron-donating or electron-withdrawing groups) affect its properties. This knowledge can guide the rational design of new derivatives with optimized performance for specific applications.

Excited-State Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of these molecules, which is crucial for their application in optoelectronic devices.

Molecular Docking: For potential biological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole derivatives with specific biological targets. nih.gov

Unexplored Biological Activity Mechanisms and Molecular Interactions of 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole (non-clinical)

The thiazole ring is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. mdpi.com This suggests that 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole could also possess interesting biological properties.

Future non-clinical research could focus on:

Antimicrobial Activity: Screening against a panel of bacteria and fungi to identify any potential antimicrobial effects. The mechanism of action could involve disruption of the cell wall, inhibition of essential enzymes, or interference with DNA replication. ijmm.ir

Antitumor Activity: Investigating the cytotoxicity of this compound against various cancer cell lines. Thiazole derivatives have been shown to act as inhibitors of enzymes such as DNA topoisomerase. nih.gov

Enzyme Inhibition: A computational and experimental approach could be used to explore the potential of this molecule to inhibit specific enzymes, such as kinases or cholinesterases. nih.gov

Sustainable and Scalable Production of 4H-Cyclopentaresearchgate.netuni.lunaphtho[2,1-d]thiazole

For any potential application to be realized, the development of a sustainable and scalable synthesis of 4H-Cyclopenta researchgate.netuni.lunaphtho[2,1-d]thiazole is essential.

Key considerations for future research include:

Process Optimization: Optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

Catalyst Development: The discovery of more active and robust catalysts could significantly improve the efficiency of the synthetic route.

Q & A

Basic: What are the most efficient synthetic routes for 4H-Cyclopenta[5,6]naphtho[2,1-d]thiazole derivatives?

Methodological Answer:
High-yield synthesis of naphtho[2,1-d]thiazole derivatives can be achieved via two primary routes:

  • Route 1: A one-pot protocol using substituted benzaldehydes and thiosemicarbazides under mild conditions, achieving up to 92% isolated yield in 150 minutes. This method tolerates diverse functional groups (e.g., halides, nitro, methoxy) and avoids harsh reagents .
  • Route 2: Sulfur-mediated cyclization in hexamethylphosphoric triamide (HMPA) with α-picolines and aromatic amines, yielding fused thiazoles (e.g., 2-(α-pyridyl)naphtho[2,1-d]thiazole) at 82% efficiency under reflux conditions .

Key Considerations:

  • Solvent choice (e.g., HMPA accelerates reaction kinetics).
  • Temperature control (reflux vs. ambient conditions).

Basic: How is the molecular structure of this compound derivatives characterized?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography: Monoclinic space group P21/n with dihedral angles between fused aromatic systems (e.g., 2.36° for 2-(2-fluorophenyl)naphtho[2,1-d]thiazole) and bond lengths (C–N: 1.305–1.364 Å; C–S: 1.719–1.752 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assignments via proton-decoupling experiments (e.g., 20 MHz ¹³C NMR for 2-(α-pyridyl) derivatives) .
    • HRMS/FT-IR: Confirmation of functional groups (e.g., cyano at 2-position in naphtho[1,2-d]thiazole-2-carbonitrile) .

Advanced: How can reaction conditions be optimized for multi-step synthesis of complex derivatives?

Methodological Answer:
Optimization strategies include:

  • Temperature modulation: Lowering reaction temps (e.g., 60°C) in HMPA-mediated syntheses reduces side products while maintaining high yields .
  • Catalyst selection: Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency in triazole-thiazole coupling reactions (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in multi-step protocols .

Example Workflow:

Condensation of substituted benzaldehydes with thiosemicarbazides.

Hantzsch thiazole cyclization under reflux.

Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc).

Advanced: What strategies resolve contradictions in reported crystallographic data for naphthothiazole derivatives?

Methodological Answer:
Discrepancies in dihedral angles or bond lengths are addressed via:

  • High-resolution X-ray diffraction: Re-evaluating unit cell parameters (e.g., a = 6.1859 Å, b = 10.7071 Å for 2-(2-fluorophenyl)naphtho[2,1-d]thiazole) .
  • Computational validation: Density Functional Theory (DFT) calculations to compare experimental vs. theoretical geometries .
  • Systematic substituent analysis: Electron-withdrawing groups (e.g., -F) planarize the thiazole ring, reducing dihedral angles vs. electron-donating groups .

Advanced: How do researchers design experiments to investigate structure-activity relationships (SAR)?

Methodological Answer:
SAR studies involve:

Structural diversification: Synthesizing derivatives with varied substituents (e.g., fluoro, methoxy, methyl groups) .

Biological screening:

  • Antimicrobial assays: Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli .
  • Antiplasmodial activity: IC₅₀ determination against Plasmodium falciparum (e.g., naphtho[2,1-d]thiazole derivatives with IC₅₀ = 0.8–2.4 µM) .

Example SAR Table:

CompoundSubstituent (R)Antiplasmodial IC₅₀ (µM)
2-PhenylH2.4
2-(4-Fluorophenyl)F1.1
2-(3,5-Dimethyloxazole)CH₃0.8

Data adapted from .

Advanced: How are reaction mechanisms elucidated for key transformations?

Methodological Answer:
Mechanistic insights are gained through:

  • Isotopic labeling: Tracing sulfur incorporation in HMPA-mediated cyclization using ³⁴S .
  • Intermediate isolation: Capturing thioamide intermediates (e.g., thiobenzanilide) during benzothiazole formation .
  • Kinetic studies: Monitoring reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. aromatization) .

Proposed Mechanism for HMPA-Mediated Synthesis:

Sulfur activation of α-picoline.

Nucleophilic attack by aromatic amine.

Cyclodehydration to form thiazole core .

Basic: What biological activities are reported for these derivatives, and how are they assessed?

Methodological Answer:
Key activities include:

  • Antimicrobial: Broth microdilution assays (e.g., MIC = 8–32 µg/mL against B. subtilis) .
  • Anticholinesterase: Ellman’s method for acetylcholinesterase inhibition (e.g., IC₅₀ = 12.5 µM for thiazole-acetamide derivatives) .
  • Anticancer: MTT assays against HeLa cells (e.g., 50% growth inhibition at 10 µM) .

Experimental Design Tips:

  • Use positive controls (e.g., ciprofloxacin for antimicrobial assays).
  • Validate target engagement via enzyme inhibition kinetics .

Advanced: How do electronic effects of substituents influence thiazole ring reactivity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Enhance electrophilic substitution at the 5-position (e.g., nitro groups increase reactivity toward bromination) .
  • Electron-donating groups (EDGs): Stabilize radical intermediates in photochemical reactions (e.g., methoxy derivatives show prolonged excited-state lifetimes) .

Case Study:
2-(Thiophen-2-yl)naphtho[2,1-d]thiazole undergoes regioselective bromination at the 5-position when R = -NO₂, but not when R = -OCH₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.